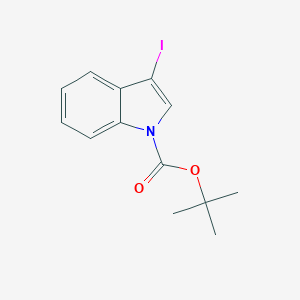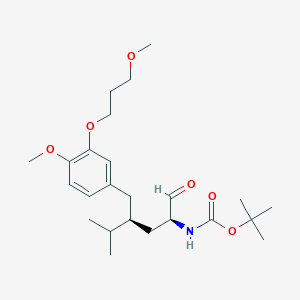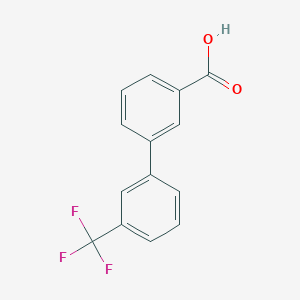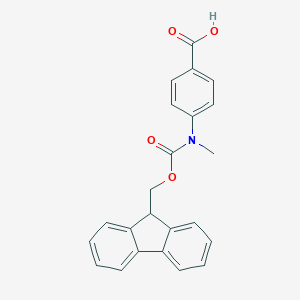
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside
Descripción general
Descripción
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is a chromogenic substrate used primarily in biochemical assays. It is known for its ability to produce a blue precipitate upon enzymatic cleavage, making it useful in various diagnostic and research applications .
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the phase II drug metabolism pathway .
Mode of Action
5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside acts as a substrate for the GUS enzyme . The enzyme de-esterifies the compound into an indoxyl derivative . This derivative then undergoes oxidative polymerization .
Biochemical Pathways
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside primarily affects the glucuronidation pathway . This pathway is part of the body’s broader phase II drug metabolism system, which helps to detoxify and eliminate foreign substances .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside results in the generation of blue indigotin dye . This is due to the oxidative polymerization of the indoxyl derivative produced when the compound is de-esterified by the GUS enzyme .
Action Environment
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture , which can affect its stability and efficacy. Therefore, it should be stored under inert gas in a cool, dry, and well-ventilated condition .
Safety and Hazards
Direcciones Futuras
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside has been used in the yeast two-hybrid screen, for differentiating α-galactosidase-positive strains of yeast, and to determine melibiase activity in yeast and to identify Saccharomyces cerevisiae A241 × Saccharomyces uvarum C995 hybrids . These applications suggest that it could have future uses in biochemical research and in the development of diagnostic assays.
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is a chromogenic substrate for the enzyme β-glucuronidase (GUS) . The GUS enzyme deesterifies this compound into an indoxyl derivative, which upon oxidative polymerization results in the generation of a blue indigotin dye .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GUS enzyme. The enzyme deesterifies the compound, converting it into an indoxyl derivative. This derivative then undergoes oxidative polymerization to produce a blue indigotin dye .
Temporal Effects in Laboratory Settings
It is recommended to store the compound at -15°C and protect it from light to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indolyl with a suitable fucopyranoside derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced purification techniques is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by specific enzymes such as α-L-fucosidase, leading to the cleavage of the glycosidic bond and the formation of a blue indigo dye .
Common Reagents and Conditions
The enzymatic hydrolysis of this compound typically requires the presence of α-L-fucosidase under optimal pH and temperature conditions. The reaction is often carried out in buffered solutions to maintain the stability of the enzyme and substrate .
Major Products Formed
The primary product formed from the enzymatic hydrolysis of this compound is a blue indigo dye. This product is used as a visual indicator in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside: Similar in structure and used as a chromogenic substrate for β-galactosidase.
5-Bromo-4-chloro-3-indolyl-β-D-glucuronide: Used as a substrate for β-glucuronidase and produces a similar blue dye upon enzymatic cleavage.
5-Bromo-4-chloro-3-indolyl-α-L-arabinopyranoside: Another chromogenic substrate used for detecting α-L-arabinosidase activity.
Uniqueness
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is unique due to its specificity for α-L-fucosidase, making it particularly useful in assays where the detection of this enzyme is required. Its ability to produce a distinct blue dye upon enzymatic cleavage also sets it apart from other substrates .
Propiedades
IUPAC Name |
2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403892, DTXSID40864729 | |
| Record name | 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171869-92-4 | |
| Record name | 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



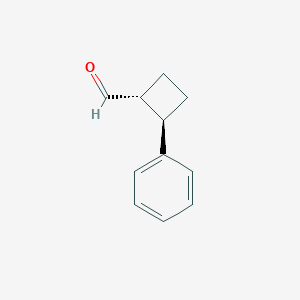
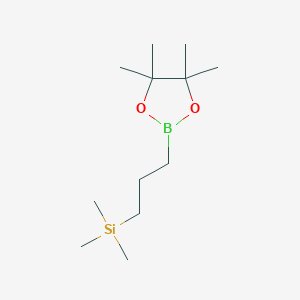

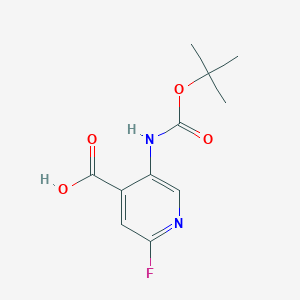
![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
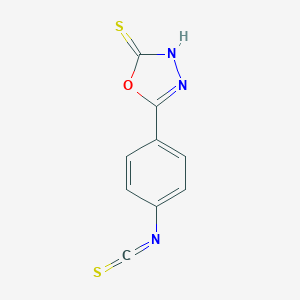
![(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B71580.png)
![4-Iodo-benzo[b]thiophene-2-carboxylic acid](/img/structure/B71582.png)
![1,4,6-trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B71583.png)
